瑞莫格列净依他那酸
描述
雷莫那格列汀乙酸酯属于格列汀类化合物,主要用于治疗2型糖尿病和非酒精性脂肪肝炎。它是一种雷莫那格列汀的口服生物利用度前药,而雷莫那格列汀是一种强效且选择性的钠-葡萄糖共转运蛋白-2抑制剂。 该化合物由喜世制药发现,目前正在由BHV制药和Glenmark制药开发 .
科学研究应用
雷莫那格列汀乙酸酯有几种科学研究应用,包括:
化学: 用作研究糖基化反应和酯化过程的模型化合物。
生物学: 研究其对葡萄糖代谢的影响及其在治疗代谢性疾病中的潜在作用。
医学: 广泛研究其在治疗2型糖尿病和非酒精性脂肪肝炎方面的疗效和安全性。 .
工业: 用于开发新的抗糖尿病药物和制剂.
作用机制
雷莫那格列汀乙酸酯是一种前药,在体内转化为其活性形式雷莫那格列汀。雷莫那格列汀抑制位于肾近端小管的钠-葡萄糖共转运蛋白-2 (SGLT2)。通过抑制 SGLT2,雷莫那格列汀降低了肾脏对葡萄糖的重吸收,从而导致尿糖排泄增加和血糖水平降低。 这种机制独立于胰岛素,使其在胰腺功能减退或胰岛素抵抗的患者中有效 .
生化分析
Biochemical Properties
Remogliflozin etabonate plays a crucial role in biochemical reactions by inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the renal proximal tubules. This inhibition prevents the reabsorption of glucose from the renal filtrate back into the bloodstream, leading to increased urinary glucose excretion. The compound interacts with the SGLT2 protein, binding to its active site and blocking its function . Additionally, remogliflozin etabonate is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2C19, to form its active metabolite, remogliflozin .
Cellular Effects
Remogliflozin etabonate exerts significant effects on various cell types and cellular processes. In renal epithelial cells, it inhibits SGLT2, leading to increased glucose excretion. This action reduces plasma glucose levels and improves glycemic control in patients with type 2 diabetes . Furthermore, remogliflozin etabonate influences cell signaling pathways related to glucose metabolism and insulin sensitivity. It has been shown to reduce fasting plasma glucose and glycated hemoglobin levels in diabetic animal models . The compound also affects gene expression by modulating the activity of glucose transporters and enzymes involved in glucose metabolism .
Molecular Mechanism
The molecular mechanism of remogliflozin etabonate involves its conversion to the active form, remogliflozin, which selectively inhibits SGLT2. By binding to the SGLT2 protein in the renal proximal tubules, remogliflozin blocks the reabsorption of glucose, leading to increased glucose excretion through urine . This mechanism is independent of insulin, making it effective in both type 1 and type 2 diabetes . Additionally, remogliflozin etabonate undergoes metabolism by cytochrome P450 enzymes, resulting in the formation of inactive glucuronide conjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of remogliflozin etabonate have been observed to change over time. The compound is rapidly absorbed and converted to its active form, remogliflozin, within the gastrointestinal tract . Studies have shown that remogliflozin etabonate remains stable and effective over extended periods, with no significant degradation observed . Long-term studies in diabetic animal models have demonstrated sustained reductions in plasma glucose levels and improved glycemic control with chronic administration of remogliflozin etabonate .
Dosage Effects in Animal Models
The effects of remogliflozin etabonate vary with different dosages in animal models. In rodent studies, higher doses of remogliflozin etabonate have been associated with increased urinary glucose excretion and greater reductions in plasma glucose levels . At very high doses, some adverse effects such as hypoglycemia and dehydration have been observed . The optimal dosage for achieving therapeutic effects while minimizing adverse effects has been determined through dose-response studies in animal models .
Metabolic Pathways
Remogliflozin etabonate is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and de-esterified in the gastrointestinal mucosa to form the active metabolite, remogliflozin . Remogliflozin is then metabolized primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2C19, to generate inactive glucuronide conjugates . These metabolic pathways ensure the efficient clearance of remogliflozin etabonate from the body .
Transport and Distribution
Remogliflozin etabonate is transported and distributed within cells and tissues through various mechanisms. Once absorbed, it is extensively bound to plasma proteins, facilitating its distribution throughout the body . The compound is primarily localized in the renal proximal tubules, where it exerts its inhibitory effects on SGLT2 . Additionally, remogliflozin etabonate does not show preferential distribution to blood cells or melanin-containing tissues .
Subcellular Localization
The subcellular localization of remogliflozin etabonate is primarily within the renal proximal tubules, where it targets the SGLT2 protein . The compound’s activity is dependent on its binding to the active site of SGLT2, preventing glucose reabsorption. Remogliflozin etabonate does not require specific targeting signals or post-translational modifications for its localization, as it is directly transported to the renal tubules following absorption .
准备方法
合成路线和反应条件
雷莫那格列汀乙酸酯的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。主要步骤包括:
吡唑环的形成: 这涉及在受控条件下将适当的起始原料反应以形成吡唑环。
葡萄糖苷部分的引入: 此步骤涉及糖基化反应,其中葡萄糖苷部分连接到吡唑环。
工业生产方法
雷莫那格列汀乙酸酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保最终产品的产率高和纯度高。 高性能薄层色谱 (HPTLC) 和其他分析技术的使用确保了化合物的质量和稳定性 .
化学反应分析
反应类型
雷莫那格列汀乙酸酯会发生几种类型的化学反应,包括:
水解: 雷莫那格列汀乙酸酯中的酯键可以在酸性或碱性条件下水解,形成雷莫那格列汀。
氧化: 该化合物可以发生氧化反应,尤其是在吡唑环处。
还原: 还原反应可能发生在分子内的各种官能团处.
常用试剂和条件
水解: 使用盐酸或氢氧化钠的酸性或碱性条件。
氧化: 过氧化氢或高锰酸钾等氧化剂。
还原: 硼氢化钠或氢化锂铝等还原剂.
形成的主要产物
水解: 雷莫那格列汀。
氧化: 雷莫那格列汀乙酸酯的氧化衍生物。
还原: 雷莫那格列汀乙酸酯的还原衍生物.
相似化合物的比较
雷莫那格列汀乙酸酯与其他 SGLT2 抑制剂(如达格列净、恩格列净和卡格列净)进行比较。虽然所有这些化合物都具有相似的作用机制,但雷莫那格列汀乙酸酯具有一些独特的特征:
类似化合物
- 达格列净
- 恩格列净
- 卡格列净
属性
IUPAC Name |
ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCLDQAQNNEAX-ABMICEGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963191 | |
Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442201-24-3 | |
Record name | Remogliflozin etabonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442201-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remogliflozin etabonate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442201243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remogliflozin etabonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMOGLIFLOZIN ETABONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR0QT6QSUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Remogliflozin Etabonate?
A: Remogliflozin Etabonate is a prodrug that is rapidly hydrolyzed to its active form, Remogliflozin. Remogliflozin functions as a selective inhibitor of sodium-dependent glucose cotransporter-2 (SGLT2). [, , , , ] This inhibition prevents glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a reduction in blood glucose levels. [, , , , , ]
Q2: How does the pharmacokinetic profile of Remogliflozin Etabonate differ from other SGLT2 inhibitors?
A: Remogliflozin Etabonate exhibits a relatively short half-life compared to other SGLT2 inhibitors. [, ] This characteristic necessitates twice-daily dosing for optimal efficacy. [, ] Additionally, unlike some other SGLT2 inhibitors, it does not significantly accumulate in patients with mild or moderate renal impairment, suggesting that dosage adjustments may not be required in these populations. []
Q3: What is the significance of the active metabolite, GSK279782, in the pharmacological activity of Remogliflozin Etabonate?
A: GSK279782, an active metabolite of Remogliflozin, also contributes to the drug's pharmacological activity. [, ] While not as potent as Remogliflozin, GSK279782 exhibits SGLT2 inhibitory activity and plays a role in overall glucose control. [, ]
Q4: How does Remogliflozin Etabonate compare to other antidiabetic therapies in terms of its effect on blood pressure?
A: In clinical studies, Remogliflozin Etabonate demonstrated a trend towards a decrease in blood pressure. [, ] While the exact mechanism is not fully understood, this effect could be attributed to increased urinary sodium excretion, reduced blood volume, or improved endothelial function. [, ]
Q5: Which cytochrome P450 (CYP) enzyme is primarily involved in the metabolism of Remogliflozin?
A: While in vitro studies have shown that CYP3A4 can metabolize Remogliflozin to its active metabolite GSK279782, clinical data suggest that CYP3A4 contributes to less than 50% of Remogliflozin metabolism. [, ] This indicates the involvement of multiple biotransformation pathways, including other CYP enzymes, UDP-glucuronosyltransferases (UGTs), and glucosidases, in the drug's clearance. [, ]
Q6: Are there any specific drug-drug interactions associated with Remogliflozin Etabonate?
A: Based on in vitro and clinical data, Remogliflozin Etabonate exhibits a low drug interaction potential. [] Its multiple biotransformation pathways and lack of significant inhibition of major drug transporters and CYP enzymes contribute to its low risk for clinically significant drug-drug interactions. []
Q7: What are the major metabolites of Remogliflozin Etabonate identified in human plasma and urine?
A: Following oral administration, Remogliflozin Etabonate is extensively metabolized, primarily via glucuronidation. [, ] Three glucuronide metabolites constitute the majority of circulating radioactivity in plasma and are the major components found in urine. [, ] GSK1997711, a specific glucuronide metabolite, represents a significant portion of the administered dose recovered in urine. [, ]
Q8: What analytical techniques are commonly employed for the quantification and characterization of Remogliflozin Etabonate and its metabolites?
A: Various analytical methods have been developed and validated for the quantification of Remogliflozin Etabonate, including UV spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , ] These techniques are crucial for quality control during manufacturing, pharmacokinetic studies, and bioequivalence testing. [, , , , , , ]
Q9: What is the current understanding of Remogliflozin Etabonate's safety profile?
A: Clinical trials and post-marketing surveillance indicate that Remogliflozin Etabonate is generally well-tolerated. [, ] The most common adverse events reported include genital mycotic infections, urinary tract infections, and dizziness. [, ]
Q10: What are the potential advantages of fixed-dose combination therapies incorporating Remogliflozin Etabonate?
A: Fixed-dose combinations (FDCs) containing Remogliflozin Etabonate with other antidiabetic agents like Vildagliptin or Teneligliptin have been developed to enhance glycemic control and potentially improve patient adherence to therapy. [, , , ] By combining medications with complementary mechanisms of action, these FDCs aim to target multiple aspects of hyperglycemia while reducing pill burden and simplifying treatment regimens. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。